Regioisomeric Boiling Point Differentiation: 7-Amino-5-carboxylic Acid vs. 8-Amino and 6-Amino Analogs
The 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid regioisomer exhibits a predicted boiling point of 428.8±45.0 °C, which is approximately 30 °C higher than the boiling points of its 8-amino-5-carboxylic acid (399.4 °C) and 6-amino-7-carboxylic acid (398.7 °C) analogs [1]. This significant difference in boiling point can be leveraged for regioisomer identification and purity assessment during synthesis and quality control.
| Evidence Dimension | Boiling point |
|---|---|
| Target Compound Data | 428.8±45.0 °C (predicted) |
| Comparator Or Baseline | 8-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid: 399.4 °C at 760 mmHg; 6-Amino-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid: 398.7 °C at 760 mmHg |
| Quantified Difference | Δ ≈ +29.4 to +30.1 °C relative to comparators |
| Conditions | Predicted values at 760 mmHg; 8- and 6-amino data from Chemsrc, 7-amino data from ChemicalBook |
Why This Matters
This boiling point differential provides a measurable parameter for distinguishing the 7-amino regioisomer from its closest analogs during purification and analytical characterization, ensuring procurement of the correct isomer for structure-activity relationship studies.
- [1] ChemSrc. (2016). 6-Amino-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid (CAS 99358-09-5). Retrieved from https://m.chemsrc.com/en/cas/99358-09-5_1052083.html View Source
